molecular formula C8H8BrF B12311608 1-Bromo-2-ethyl-3-fluorobenzene

1-Bromo-2-ethyl-3-fluorobenzene

Cat. No.: B12311608
M. Wt: 203.05 g/mol
InChI Key: MTTCJSJQJXEJDE-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-3-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the first position, an ethyl group at the second position, and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3-fluorobenzene can be synthesized through several methods, including electrophilic aromatic substitution and halogen exchange reactions. One common method involves the bromination of 2-ethyl-3-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products:

    Substitution Reactions: Products include various substituted benzenes depending on the nucleophile used.

    Oxidation: Products include benzoic acids.

    Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.

Scientific Research Applications

1-Bromo-2-ethyl-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

  • 1-Bromo-2-fluorobenzene
  • 1-Bromo-3-ethylbenzene
  • 1-Bromo-3-fluorobenzene

Comparison: 1-Bromo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring, which can influence its reactivity and physical properties. Compared to 1-Bromo-2-fluorobenzene, the ethyl group in this compound provides additional steric hindrance and electronic effects, potentially altering its behavior in chemical reactions .

Properties

Molecular Formula

C8H8BrF

Molecular Weight

203.05 g/mol

IUPAC Name

1-bromo-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C8H8BrF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3

InChI Key

MTTCJSJQJXEJDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1Br)F

Origin of Product

United States

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